molecular formula C12H13NO4 B12932694 Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate

Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate

Cat. No.: B12932694
M. Wt: 235.24 g/mol
InChI Key: OCJNYGLVHUORRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in methanesulfonic acid under reflux conditions yields the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives may involve multi-step synthesis processes, including the condensation of indole with various reagents, followed by purification and crystallization steps . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indole-2-methanol .

Scientific Research Applications

Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cellular processes such as apoptosis, inflammation, and microbial inhibition . The specific pathways and targets depend on the biological context and the nature of the indole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-hydroxy-6-methoxy-1H-indol-1-yl)acetate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 2-(5-hydroxy-6-methoxyindol-1-yl)acetate

InChI

InChI=1S/C12H13NO4/c1-16-11-6-9-8(5-10(11)14)3-4-13(9)7-12(15)17-2/h3-6,14H,7H2,1-2H3

InChI Key

OCJNYGLVHUORRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C2=C1)CC(=O)OC)O

Origin of Product

United States

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